molecular formula C11H18O3 B14226771 Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate CAS No. 831170-20-8

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate

Cat. No.: B14226771
CAS No.: 831170-20-8
M. Wt: 198.26 g/mol
InChI Key: ZKBKEWCJDFULSQ-LLVKDONJSA-N
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Description

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with a methyl group and an oxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate can be synthesized through the esterification of [(1R)-1-methyl-2-oxocyclohexyl]acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield [(1R)-1-methyl-2-oxocyclohexyl]acetic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Hydrolysis: [(1R)-1-methyl-2-oxocyclohexyl]acetic acid and ethanol.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties.

    Methyl butyrate: Another ester with a pleasant odor used in flavoring.

    Ethyl propionate: Used in perfumes and as a solvent.

Uniqueness

Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate is unique due to its cyclohexane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications.

Properties

CAS No.

831170-20-8

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-[(1R)-1-methyl-2-oxocyclohexyl]acetate

InChI

InChI=1S/C11H18O3/c1-3-14-10(13)8-11(2)7-5-4-6-9(11)12/h3-8H2,1-2H3/t11-/m1/s1

InChI Key

ZKBKEWCJDFULSQ-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@]1(CCCCC1=O)C

Canonical SMILES

CCOC(=O)CC1(CCCCC1=O)C

Origin of Product

United States

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